2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-16-14-4-2-3-5-15(14)18(11)13-8-17(9-13)12-6-7-19-10-12/h2-5,12-13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNCVOOGXUBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be introduced through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate.
Oxolane Ring Introduction: The oxolane ring can be incorporated via the reaction of methyl 2-(oxetan-3-ylidene)acetate with various (N-Boc-cycloaminyl)amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the azetidine ring.
Substitution: Substituted benzimidazole or azetidine derivatives.
Scientific Research Applications
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: The compound is used to investigate the biological activity of benzimidazole derivatives.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell pathways.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Diversity in Benzimidazole/Benzodiazole Derivatives
Core Modifications and Substituent Effects
- Target Compound : The azetidine-oxolane substituent introduces both rigidity (azetidine) and flexibility (oxolane), which may enhance binding to sterically constrained biological targets.
- Phenoxymethyl-Triazole Derivatives (e.g., compounds 9a–9e in ): These derivatives replace the azetidine-oxolane group with phenoxymethyl-triazole-acetamide chains. The triazole moiety improves hydrogen-bonding capacity, while aryl-thiazole groups enhance π-π stacking interactions.
- Spirocyclic Benzimidazole (): The spirojunction at the pyrrolidine ring creates a 3D architecture, forming N–H∙∙∙N hydrogen-bonded supramolecular chains. In contrast, the target compound’s azetidine-oxolane substituent may limit such interactions due to steric hindrance .
- The target compound lacks such electron-withdrawing groups, which may reduce its binding affinity to charged active sites .
Ring Size and Conformational Flexibility
- Azetidine vs. Pyrrolidine : Analogues like 2-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole () replace azetidine with a 5-membered pyrrolidine ring, reducing ring strain and increasing flexibility. Pyrrolidine’s conformational freedom may improve membrane permeability compared to the target’s azetidine .
- Oxolane vs. Aromatic Substituents : The oxolane group in the target compound provides ether oxygen for hydrogen bonding, unlike aromatic substituents in 2-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-benzodiazole (), where trifluoroethoxy groups enhance lipophilicity and metabolic stability .
Physicochemical and Spectroscopic Properties
Note: Data gaps for the target compound highlight the need for further experimental characterization.
Biological Activity
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, an azetidine ring, and an oxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
The molecular formula for 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is , with a molecular weight of 216.28 g/mol. Its structure is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 1493282-13-5 |
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole exhibit notable antimicrobial properties. In particular, derivatives of benzimidazole have been shown to possess significant activity against various bacterial strains. For instance, compounds with similar structural motifs demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus using the agar disk diffusion method .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Research suggests that benzimidazole derivatives can inhibit cancer cell proliferation by disrupting DNA synthesis and inducing apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific enzymes and receptors that are crucial for cancer cell survival.
The biological activity of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is thought to involve:
Molecular Targets:
- Enzymes involved in DNA replication.
- Receptors associated with cell signaling pathways related to cancer and microbial infections.
Pathways:
- Inhibition of DNA synthesis.
- Disruption of cell membrane integrity.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Activity Study : A study on benzimidazole derivatives revealed that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the benzimidazole core could enhance potency .
- Anticancer Study : Research involving a related compound showed that it could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Benzodiazole Core Formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Azetidine-Oxolane Substitution : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the oxolane-azetidine moiety to the benzodiazole core .
- Optimization : Use polar aprotic solvents (DMF, DMSO) for solubility, and catalysts like Pd(PPh₃)₄ for cross-coupling. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Reaction Conditions Table :
| Step | Reagents/Catalysts | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Core Formation | HCl, EtOH | EtOH | 65–75 | >90% |
| Azetidine Coupling | CuI, DIPEA | DMF | 50–60 | 85–92% |
| Final Purification | - | MeOH/H₂O | - | >95% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR :
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (oxolane, 1050–1150 cm⁻¹) .
- LC-MS : Molecular ion peak at m/z corresponding to C₁₆H₂₀N₄O (calculated: 296.16) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and potential biological targets?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate HOMO-LUMO gaps. The electron-deficient benzodiazole core may enhance binding to aromatic residues in enzymes .
- Molecular Docking : Employ AutoDock Vina to simulate binding with targets like kinases or GPCRs. Prioritize docking poses where the oxolane-azetidine moiety occupies hydrophobic pockets .
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X | -9.2 | Hydrogen bonds with Asp127, π-π stacking with Phe330 |
| GPCR Y | -8.7 | Van der Waals with Leu204, hydrophobic with Val198 |
Q. What strategies resolve contradictions in crystallographic data when determining the compound’s solid-state structure using SHELX?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to minimize noise. Check for twinning via PLATON’s TWINLAW .
- Refinement : In SHELXL, apply restraints for flexible oxolane-azetidine torsion angles. Use the SQUEEZE algorithm to model disordered solvent .
- Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to ensure plausible intermolecular contacts .
Q. How does the stereochemistry of the azetidine and oxolane substituents influence conformational stability, and what experimental approaches validate these effects?
Methodological Answer:
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate modifications to the oxolane moiety?
Methodological Answer:
- Analog Synthesis : Replace oxolane with tetrahydrothiophene or dioxane rings via analogous coupling steps .
- Biological Assays : Test analogs against target enzymes (e.g., CYP450 isoforms) using fluorescence-based activity assays .
- Data Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values.
Q. SAR Table :
| Analog | Oxolane Replacement | logP | IC₅₀ (μM) |
|---|---|---|---|
| 1 | Tetrahydrothiophene | 2.1 | 0.45 |
| 2 | Dioxane | 1.8 | 0.78 |
| Parent | Oxolane | 1.5 | 0.32 |
Q. What strategies mitigate degradation of this compound under varying pH and temperature during storage?
Methodological Answer:
Q. How can conflicting solubility data from different solvent systems be reconciled for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
